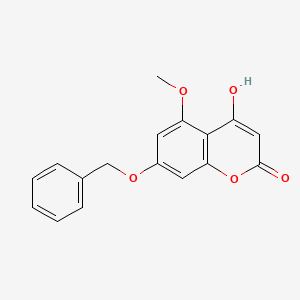
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin.
Benzyloxy Substitution:
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide and a base like potassium carbonate.
Final Coumarin Formation: The final step involves the cyclization of the intermediate compounds to form the coumarin core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the coumarin ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and phenolic derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their anticancer, antimicrobial, and antioxidant activities.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters like dopamine . This inhibition is crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds also exhibit inhibitory activity against monoamine oxidase and cholinesterases.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These derivatives are potent and selective inhibitors of monoamine oxidase B.
Uniqueness
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy, hydroxy, and methoxy groups allows for diverse functionalization and potential therapeutic applications.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3 |
InChI Key |
ADDLDUFNOLHFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)

![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)










![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
